molecular formula C25H16O10 B12406699 KCa1.1 channel activator-1

KCa1.1 channel activator-1

Cat. No.: B12406699
M. Wt: 476.4 g/mol
InChI Key: KDSDVMKEIOFUDT-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of KCa1.1 channel activator-1 involves the synthesis of a Quercetin hybrid derivative. The specific synthetic routes and reaction conditions are not widely detailed in the literature. it is known that the compound is prepared by combining Quercetin with other chemical entities to enhance its selectivity and activity towards KCa1.1 channels .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. The compound is primarily used for research purposes, and large-scale production methods may not be well-established .

Chemical Reactions Analysis

Types of Reactions

KCa1.1 channel activator-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified chemical structures. These derivatives may exhibit different levels of activity and selectivity towards KCa1.1 channels .

Properties

Molecular Formula

C25H16O10

Molecular Weight

476.4 g/mol

IUPAC Name

[2-hydroxy-4-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C25H16O10/c26-14-9-16(28)22-20(10-14)35-25(24(31)23(22)30)13-3-5-17(15(27)8-13)34-21(29)6-2-12-1-4-18-19(7-12)33-11-32-18/h1-10,26-28,31H,11H2/b6-2+

InChI Key

KDSDVMKEIOFUDT-QHHAFSJGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)OC3=C(C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)OC3=C(C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O

Origin of Product

United States

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